6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Description
6-Chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a tetrahydro-β-carboline derivative characterized by a chloro substituent at position 6 and a 4-methoxyphenyl group at position 1 of the β-carboline core. The compound’s structure combines a planar aromatic system with a partially saturated ring, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O/c1-22-13-5-2-11(3-6-13)17-18-14(8-9-20-17)15-10-12(19)4-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIYDKMKDJZYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tryptamine and 4-Methoxybenzaldehyde Condensation
In a typical procedure, tryptamine (1a ) reacts with 4-methoxybenzaldehyde in a mixture of acetic acid and dichloromethane. The reaction proceeds under reflux for 1–2 hours, followed by basification with ammonium hydroxide to precipitate the intermediate. Purification via column chromatography (15% methanol/dichloromethane) yields the unsubstituted tetrahydro-β-carboline. Chlorination at position 6 is achieved using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0°C, preserving the methoxyphenyl group.
Key Data:
Electrochemical Synthesis in Deep Eutectic Solvents
A green chemistry approach utilizes electrochemical (EC) methods in deep eutectic solvents (DESs) to synthesize tetrahydro-β-carbolines. Choline chloride/ethylene glycol (1:2) acts as both solvent and electrolyte, enabling a two-step, one-pot reaction.
Reaction Optimization
-
Step 1: Tryptamine and 4-methoxybenzaldehyde undergo EC cyclization at 80°C (20 mA, 60 minutes).
-
Step 2: Addition of 2 N HCl facilitates ring closure at room temperature (20 mA, 90 minutes).
Advantages:
-
Eliminates toxic catalysts (e.g., BF₃·OEt₂)
-
Reduces reaction time from hours to minutes
Table 1. Electrochemical vs. Conventional Synthesis
| Condition | Solvent | Time | Yield (%) |
|---|---|---|---|
| Conventional | Ethanol | 4 h | 90 |
| Electrochemical | DES | 2 h | 78–90 |
Benzoyl Chloride-Mediated Substitutions
Post-cyclization modifications involve acylating agents to introduce substituents. For 6-chloro derivatives, 6-chlorotryptamine is first condensed with 4-methoxybenzaldehyde, followed by N-acylation using benzoyl chlorides.
Synthesis Protocol
-
Intermediate B1–B17: 2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole (A1 ) reacts with substituted benzoyl chlorides to form N1-acylated intermediates.
-
Chlorination: Selective chlorination at position 6 using POCl₃ or NCS.
-
Methoxyphenyl Introduction: Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid under palladium catalysis.
Table 2. Inhibitory Activity of Analogues
| Compound | R Group | IC₅₀ (µM) |
|---|---|---|
| D3 | -H | 6.24 |
| D28 | -2,5-2F | 4.85 |
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Emvododstat is primarily recognized for its role as an inhibitor of vascular endothelial growth factor (VEGF) synthesis. By selectively binding to the untranslated regions of VEGF mRNA, it prevents the translation of VEGF protein, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This mechanism is particularly beneficial in cancer treatment as it inhibits tumor growth and metastasis by reducing blood supply to tumors .
Case Studies in Oncology
Several studies have demonstrated the effectiveness of Emvododstat in combination with other chemotherapeutic agents:
- A study published in Nature indicated that Emvododstat enhances the efficacy of conventional chemotherapy by targeting tumor microenvironments .
- Clinical trials have shown promising results in patients with solid tumors, where the compound significantly reduced tumor size when used alongside standard treatments .
Neuropharmacology
Potential Neuroprotective Effects
Research has suggested that compounds similar to beta-carbolines exhibit neuroprotective properties. Emvododstat's structural similarity to these compounds indicates potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are areas of ongoing investigation .
Case Studies on Neuroprotection
- Experimental models have shown that beta-carbolines can enhance cognitive function and memory retention by modulating GABAergic activity .
- Studies indicate that Emvododstat may also play a role in mitigating neuroinflammation, a common pathway in neurodegenerative disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profile of Emvododstat is crucial for its application in clinical settings:
- Bioavailability : Emvododstat is reported to be orally bioavailable, making it a suitable candidate for outpatient therapies .
- Toxicity Studies : Initial studies have shown a favorable safety profile; however, ongoing research is necessary to fully understand its long-term effects and interactions with other drugs .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Treatment | Inhibition of VEGF synthesis | Reduced tumor size in clinical trials |
| Neuropharmacology | Modulation of neurotransmitter systems | Potential cognitive enhancement |
| Pharmacokinetics | Orally bioavailable | Favorable safety profile observed |
Mechanism of Action
The mechanism of action of 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydroorotate dehydrogenase, which plays a role in pyrimidine biosynthesis. This inhibition leads to a decrease in nucleotide synthesis, affecting cell proliferation and viral replication. The compound may also interact with neurotransmitter receptors, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Substitution Patterns and Pharmacological Activities
Key Observations :
- Chloro vs.
- Positional Isomerism : The 4-methoxyphenyl group in the target compound contrasts with 3-methoxyphenyl (e.g., 1-(3-MeO-Ph)-6-MeO-β-carboline), which could alter steric interactions and metabolic stability .
- Fluorophenyl Analogs : Fluorine substitution (e.g., 1-(4-F-Ph)-6-MeO-β-carboline) may improve metabolic stability compared to chloro or methoxy groups due to fluorine’s electronegativity and small atomic radius .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and XLogP3 (4.2) suggest greater lipophilicity compared to 1-Ethyl-6-MeO-β-carboline (XLogP3 = 2.8), which could influence membrane permeability and bioavailability .
- The presence of a chloro substituent increases molecular weight and may enhance binding to hydrophobic enzyme pockets.
Stability and Reactivity
- The 4-methoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to unsubstituted phenyl rings .
Pharmacokinetic and Toxicity Profiles
- Target Compound (Emvododstat): Acts as a strong CYP2D6 inhibitor, necessitating caution in co-administration with CYP2D6 substrates. No severe adverse effects were reported in clinical trials .
- Fluorinated Analogs : Fluorine’s metabolic inertness may reduce toxicity risks compared to chlorinated derivatives .
Biological Activity
6-Chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (CAS# 1256760-54-9) is a compound of significant interest due to its potential biological activities. It belongs to the beta-carboline family, which has been studied for various pharmacological properties, including antimalarial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
- Molecular Formula : C18H17ClN2O
- Molecular Weight : 349.25 g/mol
- IUPAC Name : 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Anticancer Activity
Beta-carbolines have also been investigated for their anticancer properties. For example, compounds derived from beta-carboline structures have shown promise in inhibiting cancer cell proliferation through various mechanisms. A study indicated that certain derivatives exhibited cytotoxicity against different cancer cell lines with IC50 values ranging from 3 to 5 µM . While direct studies on the specific compound are scarce, its structural analogs suggest it may possess similar anticancer activities.
Neuroprotective Effects
Beta-carbolines are known for their neuroprotective properties. They may exert effects through modulation of neurotransmitter systems and protection against oxidative stress. A study on related compounds suggested that they could enhance cognitive function and provide neuroprotection in models of neurodegeneration . This aspect is particularly relevant given the increasing interest in developing neuroprotective agents from natural products.
Table 1: Summary of Biological Activities of Related Beta-Carbolines
| Compound Name | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| Compound 4h | Antimalarial | IC50 = 2.0 nM | |
| Beta-Carboline 4 | Trypanocidal | IC50 = 14.9 µM | |
| LP-14 | Anticancer | IC50 = 3-5 µM | |
| Emvododstat | Antiangiogenic | Not specified |
Case Studies
Several studies have explored the biological activities of beta-carboline derivatives:
- Antimalarial Screening : A phenotypic screening approach identified a tetrahydro-beta-carboline derivative with potent activity against malaria parasites. The study emphasized the importance of structural modifications in enhancing efficacy and reducing toxicity .
- Cytotoxicity Assessment : Research on various beta-carbolines demonstrated selective cytotoxicity toward cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .
- Neuroprotection Studies : Investigations into the neuroprotective effects of beta-carbolines revealed their potential to mitigate oxidative stress and improve cognitive function in animal models .
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydro-beta-carboline core undergoes selective oxidation to form dihydro or fully aromatic derivatives:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| O₂ (Air) | Room temperature, 48h | 6-Chloro-1-(4-methoxyphenyl)-3,4-dihydro-1H-beta-carboline | Intermediate for alkaloid synthesis |
| DDQ | CH₂Cl₂, 0°C to RT, 6h | Aromatic beta-carboline derivative | Enhanced fluorescence probes |
Mechanistic Insight :
Oxidation proceeds via radical intermediates, with the methoxyphenyl group stabilizing transition states through resonance.
Reduction Reactions
Controlled reduction modifies the pyridine ring’s saturation state:
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2h | Partially saturated derivatives | Stereoselectivity influenced by Cl substituent |
| H₂/Pd-C | EtOH, 40 psi, 24h | Fully saturated hexahydro-beta-carboline | Rarely reported; low yield (32%) |
Functionalization at Position 3
The C3 position undergoes nucleophilic substitution or esterification:
Halogen-Specific Reactivity
The 6-chloro substituent participates in cross-coupling reactions:
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 6-Aryl substituted derivatives | 55–60% |
| Nucleophilic displacement | CuI, K₂CO₃, DMSO | 6-Alkoxy/amino variants | 40–48% |
Safety Note :
Reactions involving halogen displacement require strict control of moisture and oxygen to prevent dechlorination .
Stability Under Acidic/Basic Conditions
| Condition | Effect | Degradation Products |
|---|---|---|
| 1M HCl, reflux, 2h | Partial ring-opening at C1-N2 bond | Tryptamine-like fragments |
| 1M NaOH, RT, 24h | Methoxy group demethylation | 1-(4-Hydroxyphenyl) analog |
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly for developing targeted therapies. The chloro and methoxy groups serve as handles for further functionalization, enabling structure-activity relationship (SAR) studies . Researchers should prioritize reaction condition optimization to balance yield and stereochemical fidelity .
Q & A
Q. Q: What are the standard synthetic routes for preparing 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, and how can intermediates be purified?
A:
- Synthetic Route : A modified Pictet-Spengler reaction is commonly used. For example, a similar β-carboline derivative was synthesized by reacting a substituted tryptophan methyl ester (e.g., 49.3 mmol) with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 54.23 mmol) in dichloromethane under nitrogen, catalyzed by trifluoroacetic acid (TFA, 8 mL) at 0°C for 4 days .
- Purification : Post-reaction neutralization with dilute ammonia and extraction with CH₂Cl₂ is followed by column chromatography (silica gel, 70–200 μm). Isomers are separated using CH₂Cl₂ (for cis-isomers) and CH₂Cl₂/CH₃OH (99.5:0.5) for trans-isomers .
Characterization Techniques
Q. Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this β-carboline derivative?
A:
- Spectroscopy : Use ¹H/¹³C NMR (300 MHz) in CDCl₃/DMSO-d₆ to resolve substituent positions and stereochemistry. For example, chemical shifts for methoxy groups typically appear at δ 3.7–3.9 ppm . FTIR (e.g., Nicolet Avatar 380) identifies functional groups like C=O (1700–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .
- Crystallography : Slow crystallization in dichloromethane with glacial acetic acid (4°C, 60 days) yields X-ray-quality crystals. Data collection via Enraf-Nonius CAD-4 diffractometers validates bond angles and packing .
Advanced Stereochemical Analysis
Q. Q: How can researchers resolve and validate the stereochemistry of chiral centers in this compound?
A:
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to isolate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to assign absolute configurations .
- Crystallographic Refinement : R-factor analysis (<5%) in X-ray structures confirms spatial arrangements of substituents .
Structure-Activity Relationship (SAR) Studies
Q. Q: What strategies are recommended for designing SAR studies on β-carboline derivatives targeting neurological receptors?
A:
- Substitution Patterns : Systematically vary substituents at positions 1 (aryl), 6 (halogen), and 9 (hydrogenation state). For example, replacing 4-methoxyphenyl with 3-chlorophenyl alters affinity for 5-HT₂A receptors .
- In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., monoamine oxidases). Validate with IC₅₀ assays using purified enzyme isoforms .
Computational Modeling of Reactivity
Q. Q: How can DFT calculations guide the optimization of reaction conditions for synthesizing β-carboline analogs?
A:
- Transition State Analysis : Calculate activation energies (B3LYP/6-31G*) for Pictet-Spengler cyclization to identify rate-limiting steps. Polar solvents (e.g., CH₂Cl₂) stabilize intermediates via dipole interactions .
- Solvent Effects : COSMO-RS simulations predict solubility and reaction yields in mixed solvents (e.g., CH₃OH/H₂O) .
Contradictory Bioactivity Data
Q. Q: How should researchers address discrepancies in reported biological activities of β-carboline derivatives?
A:
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, ATP levels for cytotoxicity assays). For example, inconsistent MAO inhibition data may arise from enzyme source variations (recombinant vs. tissue-extracted) .
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products (e.g., demethylated or oxidized derivatives) .
Pharmacological Mechanism Elucidation
Q. Q: What experimental approaches are critical for probing the mechanism of action of this compound in neurodegenerative models?
A:
- Kinetic Studies : Measure time-dependent inhibition of acetylcholinesterase (AChE) using Ellman’s method. Compare Km and Vmax values with donepezil as a control .
- Gene Expression Profiling : RNA-seq of treated neuronal cells identifies pathways (e.g., apoptosis, oxidative stress) modulated by the compound .
Stability and Degradation Pathways
Q. Q: What methodologies assess the hydrolytic and photolytic stability of this β-carboline derivative?
A:
- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and UV light (254 nm) conditions. Monitor degradation via UPLC-PDA at 220 nm .
- Degradant Identification : HRMS and ¹H NMR track structural changes (e.g., methoxy group cleavage to phenol) .
Derivative Synthesis for Lead Optimization
Q. Q: How can researchers efficiently generate structurally diverse analogs for lead optimization?
A:
- Parallel Synthesis : Use a 96-well plate to combine varying aldehydes (e.g., 4-fluorophenyl, 3,4-dimethoxyphenyl) with the core β-carboline scaffold under microwave irradiation (100°C, 30 min) .
- Click Chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) at position 3 to enhance solubility .
Data Reproducibility in Multi-Lab Studies
Q. Q: What protocols ensure reproducibility of synthetic and bioassay data across research groups?
A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
